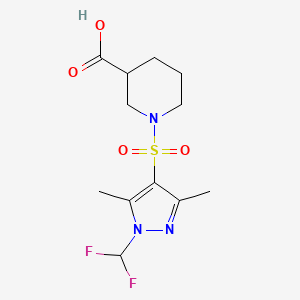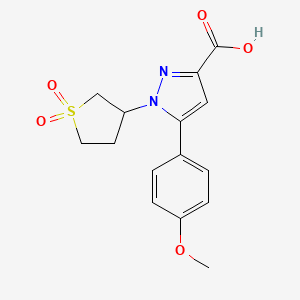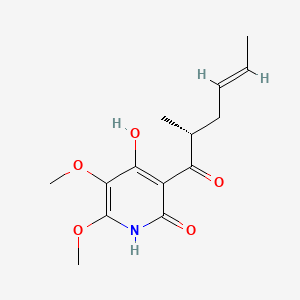
哈茨吡啶酮
描述
Harzianopyridone is a marine natural product that has been identified as an inhibitor of mammalian and nematode mitochondrial complex II (succinate:ubiquinone oxidoreductase; SQR) with IC 50 values of 0.017, 0.2, and 2 μM for bovine, rat, and nematode complex II, respectively . It also inhibits nematode quinol-fumarate reductase (QFR; IC 50 = 0.36 μM) .
Synthesis Analysis
The synthesis of Harzianopyridone involves the incorporation of [1- 13 C]- and [1,2- 13 C 2 ]-acetic acid and [Me- 13 C]methionine into harzianopyridone . The sites of labelling were established by NMR methods .Molecular Structure Analysis
The molecular structure of Harzianopyridone is C14H19NO5 . It has a double-bond stereo and one defined stereocentre .Chemical Reactions Analysis
Harzianopyridone is a secondary metabolite produced by Trichoderma harzianum . The isolation of many Trichoderma secondary metabolites was done by challenging Trichoderma with other fungal strains in the soil or by dual or multiculture of the fungal strains in the lab .Physical And Chemical Properties Analysis
Harzianopyridone has a density of 1.2±0.1 g/cm 3, a boiling point of 468.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 72.5±0.4 cm 3 .科学研究应用
植物中的铬胁迫缓解
哈茨吡啶酮 (HZRP) 因其在缓解植物中铬 (Cr) 胁迫中的作用而受到研究。在对绿豆幼苗的研究中,在铬胁迫下,1 和 2 ppm 的 HZRP 补充剂减少了铬的吸收并增强了抗氧化酶的活性。这种处理增加了抗氧化剂代谢物和酶的水平,表明 HZRP 在减轻植物非生物胁迫方面的潜力 (Shah 等人,2022)。
抗真菌特性和合成
哈茨吡啶酮,被认为是哈茨木霉的抗真菌代谢物,已通过多取代 O-吡啶基氨基甲酸酯的金属化合成。这项研究为哈茨吡啶酮类似物的创造开辟了道路,这些类似物可以在抗真菌治疗中具有不同的应用 (Tréecourt 等人,1995)。
线粒体复合物 II 抑制剂
研究表明,哈茨吡啶酮与阿托潘一起是线粒体复合物 II 的有效抑制剂。这些化合物在能量代谢中很重要,可能是理解线粒体功能障碍的关键 (Bat-Erdene 等人,2020)。
植物病原体的生物防治
哈茨吡啶酮在针对植物病原体的生物防治活动中发挥着重要作用。一项研究表明,哈茨木霉产生的代谢物,包括哈茨吡啶酮,可以有效抑制植物病原体灰葡萄孢菌的致病性和毒力相关蛋白。这表明哈茨吡啶酮在农业生物防治中的潜力 (Saravanakumar 等人,2018)。
作用机制
安全和危害
属性
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-HQZHTGGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harzianopyridone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Harzianopyridone and where is it found?
A1: Harzianopyridone (HAR) is a secondary metabolite produced by the fungus Trichoderma harzianum [, ]. It was initially discovered as an antifungal compound [] but has shown potential for other applications, such as antiviral activity [, ].
Q2: What is the molecular formula and weight of Harzianopyridone?
A3: Harzianopyridone has the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol [].
Q3: How is Harzianopyridone's structure elucidated?
A4: The structure of HAR was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. These techniques help determine the connectivity of atoms and functional groups within the molecule.
Q4: Has the biosynthesis of Harzianopyridone been investigated?
A5: Yes, studies using isotope-labeled precursors like acetic acid and methionine have provided insights into the biosynthetic pathway of harzianopyridone []. Research revealed that the biosynthesis involves iterative enzymatic steps using a methyltransferase and a flavin-dependent monooxygenase to introduce specific methoxy groups []. Interestingly, a temporary N-methoxy group plays a crucial role in directing the reactivity during biosynthesis [].
Q5: What is the significance of the stereochemistry of Harzianopyridone?
A6: Harzianopyridone exists as a single enantiomer, specifically the (-) enantiomer [, ]. This chirality likely plays a crucial role in its biological activity, as interactions with biological targets are often stereospecific.
Q6: Does Harzianopyridone have any antiviral properties?
A7: Yes, recent research has shown that HAR exhibits anti-Zika virus (ZIKV) activity []. It inhibits ZIKV replication by directly targeting and suppressing the activity of the viral RNA-dependent RNA polymerase (RdRp) [].
Q7: Are there any known structure-activity relationship (SAR) studies for Harzianopyridone?
A8: While detailed SAR studies are limited, the first synthesis of HAR and its analogs was achieved by metalation of substituted pyridylcarbamates []. This synthetic strategy allows for modifications at specific positions of the pyridine ring, enabling the exploration of how structural changes affect biological activity.
Q8: Has Harzianopyridone shown any effects on mammalian cells?
A9: Interestingly, HAR and its derivatives have been shown to inhibit myogenesis, the process of muscle cell formation, in vitro [, , ]. This effect seems to be related to the inhibition of succinate dehydrogenase and the subsequent accumulation of succinate [, ].
Q9: What are the potential applications of Harzianopyridone in agriculture?
A10: Given its potent antifungal activity, HAR holds promise as a biocontrol agent against plant pathogenic fungi []. Its use could potentially reduce reliance on synthetic fungicides, offering a more sustainable approach to crop protection.
Q10: Are there any analytical methods for detecting and quantifying Harzianopyridone?
A11: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is a commonly used technique for identifying and quantifying harzianopyridone in complex mixtures [, ]. This method allows for sensitive and specific detection of HAR in various matrices.
Q11: What is the current research focus regarding Harzianopyridone?
A12: Ongoing research focuses on elucidating the detailed mechanism of action of HAR against various pathogens, exploring its potential in different biological contexts, and developing efficient production and formulation strategies for its practical applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



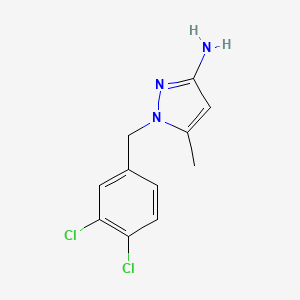
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
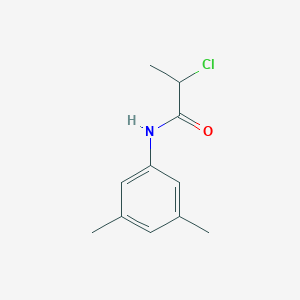
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
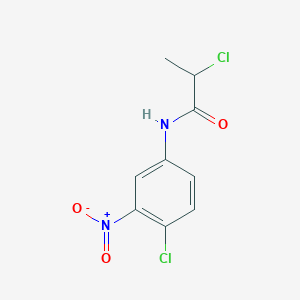
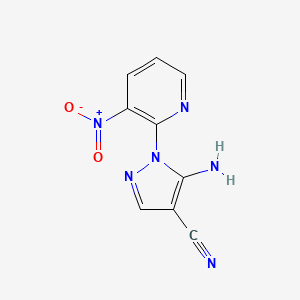
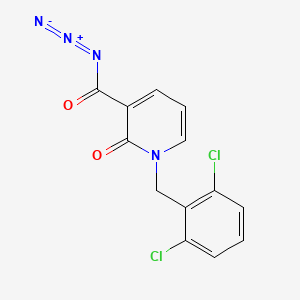
amine](/img/structure/B3039079.png)
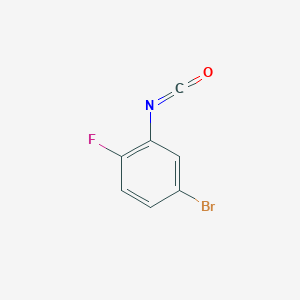
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
